![molecular formula C13H29NO4Si B14081410 4-[3-(Triethoxysilyl)propyl]morpholine CAS No. 67601-83-6](/img/structure/B14081410.png)
4-[3-(Triethoxysilyl)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Triethoxysilyl)propyl]morpholine: is a chemical compound with the molecular formula C13H29NO4Si and a molecular weight of 291.46 g/mol . It is a morpholine derivative where the morpholine ring is substituted with a triethoxysilylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propyl]morpholine typically involves the reaction of morpholine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Triethoxysilyl)propyl]morpholine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and cross-linked networks.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 4-[3-(Triethoxysilyl)propyl]morpholine is used as a coupling agent in the synthesis of hybrid materials, where it facilitates the bonding between organic and inorganic components. It is also employed in the modification of surfaces to introduce functional groups that enhance adhesion and compatibility .
Biology: In biological research, this compound is used to modify biomolecules and surfaces for improved biocompatibility and functionality. It is often utilized in the development of biosensors and diagnostic devices .
Medicine: In the medical field, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form stable bonds with various substrates makes it valuable in creating biocompatible coatings and scaffolds .
Industry: Industrially, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the adhesion of materials to different surfaces makes it a valuable additive in various formulations .
Mechanism of Action
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]morpholine involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide strong adhesion and compatibility with various surfaces. The morpholine ring can also participate in chemical reactions, allowing for further functionalization and modification .
Comparison with Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison: 4-[3-(Triethoxysilyl)propyl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. For example, 3-(Triethoxysilyl)propylamine lacks the morpholine ring and thus has different reactivity and applications. Similarly, 3-(Triethoxysilyl)propyl isocyanate and 3-(Triethoxysilyl)propyl methacrylate have distinct functional groups that confer different properties and uses .
Properties
CAS No. |
67601-83-6 |
|---|---|
Molecular Formula |
C13H29NO4Si |
Molecular Weight |
291.46 g/mol |
IUPAC Name |
triethoxy(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO4Si/c1-4-16-19(17-5-2,18-6-3)13-7-8-14-9-11-15-12-10-14/h4-13H2,1-3H3 |
InChI Key |
XHSMJSNXQUKFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN1CCOCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


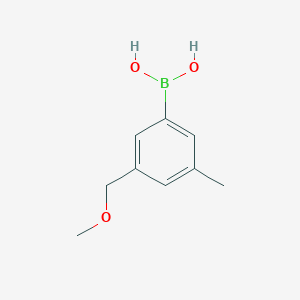
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
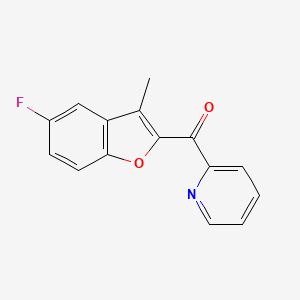
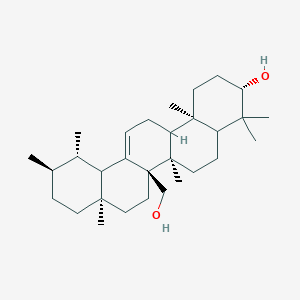
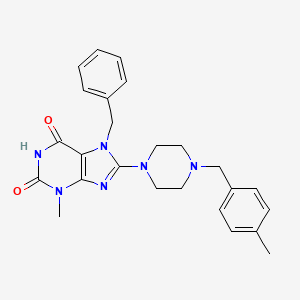
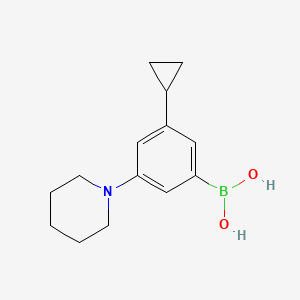
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)

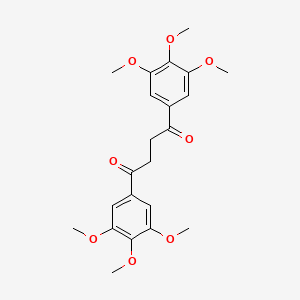

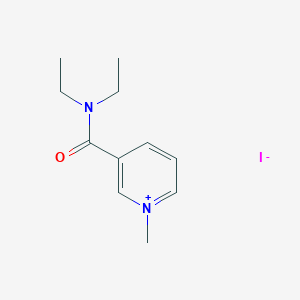
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)

